molecular formula C5H12N2O2 B076861 2-Amino-3-(methylamino)butanoic acid CAS No. 13318-97-3

2-Amino-3-(methylamino)butanoic acid

Cat. No.: B076861
CAS No.: 13318-97-3
M. Wt: 132.16 g/mol
InChI Key: HLJNCCWMJINORB-UHFFFAOYSA-N
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Description

2-Amino-3-(methylamino)butanoic acid is an organic compound that belongs to the class of amino acids It is structurally related to valine, an essential amino acid, and is characterized by the presence of both an amino group and a methylamino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-3-(methylamino)butanoic acid involves the amidomalonate synthesis. This method starts with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. The alkylated product is then hydrolyzed and decarboxylated to yield the desired amino acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods to those used in laboratory settings. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(methylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-Amino-3-(methylamino)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(methylamino)butanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. The molecular targets and pathways involved include branched-chain amino acid metabolism pathways .

Comparison with Similar Compounds

Similar Compounds

    Valine: 2-Amino-3-methylbutanoic acid

    Isoleucine: 2-Amino-3-methylpentanoic acid

    Leucine: 2-Amino-4-methylpentanoic acid

Uniqueness

2-Amino-3-(methylamino)butanoic acid is unique due to the presence of both an amino group and a methylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-3-(methylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-3(7-2)4(6)5(8)9/h3-4,7H,6H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJNCCWMJINORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927993
Record name 2-Amino-3-(methylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13318-97-3
Record name 2-Amino-3-N-methylaminobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013318973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-(methylamino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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